Kanzonol T
Description
Kanzonol T (C₂₅H₂₆O₇; molecular weight: 438.50 g/mol) is a complex isoflavonoid isolated from Glycyrrhiza glabra, Glycyrrhiza inflata, and Glycyrrhiza uralensis . Its IUPAC name, 5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-hydroxy-3-methylbutyl)chromen-4-one, reflects its unique structural features, including a 6-benzoyl substitution and a prenylated side chain. Key physicochemical properties include a topological polar surface area (TPSA) of 116.00 Ų, moderate lipophilicity (XlogP: 4.10), and four hydrogen bond donors .
Properties
CAS No. |
181476-22-2 |
|---|---|
Molecular Formula |
C25H26O7 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-6-(3-hydroxy-3-methylbutyl)chromen-4-one |
InChI |
InChI=1S/C25H26O7/c1-24(2,30)9-7-14-17(26)11-19-20(22(14)28)23(29)16(12-31-19)13-5-6-18-15(21(13)27)8-10-25(3,4)32-18/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 |
InChI Key |
SBSQRDFJISUOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3=COC4=C(C3=O)C(=C(C(=C4)O)CCC(C)(C)O)O)C |
melting_point |
205 - 209 °C |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Kanzonol T involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate chalcones followed by hydroxylation and methylation reactions . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of licorice roots using solvents like ethanol or methanol . The extract is then purified using chromatographic techniques to isolate this compound. This method ensures a high yield of the compound while maintaining its purity .
Chemical Reactions Analysis
Types of Reactions: Kanzonol T undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Kanzonol T has a wide range of scientific research applications:
Mechanism of Action
Kanzonol T exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antioxidant Action: this compound scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase and catalase.
Antimicrobial Action: It disrupts the cell membrane integrity of bacteria and fungi, leading to their inhibition.
Comparison with Similar Compounds
Enzyme Inhibition
- Kanzonol E: Binds α-amylase (-9.6 kcal/mol) and α-glucosidase (-9.1 kcal/mol) more effectively than acarbose (-7.6 kcal/mol) .
- This compound: Inhibits MMP-2 secretion (implied by structural analogs) but primarily targets nuclear receptors (PPARγ, estrogen) .
Antimicrobial and Anti-inflammatory Effects
- Kanzonol C: Exhibits potent antimicrobial activity against Gram-positive bacteria and fungi (IC₅₀: 0.31–0.97 µM) .
- This compound: Enhances anti-inflammatory pathways via differential metabolite modulation (e.g., taurine reduction) .
Metabolic and Receptor Interactions
- Kanzonol W: Activates PPARγ (3x potency of troglitazone at 10 µg/mL), aiding metabolic regulation .
- This compound: Stronger PPARγ binding (89.57%) but lacks direct evidence of metabolic modulation .
Pharmacokinetic Profiles
Key Research Findings and Implications
Structural-Activity Relationships: Prenylation and hydroxylation patterns (e.g., this compound’s 3-hydroxy-3-methylbutyl group) enhance receptor binding but may increase toxicity . Methoxy groups in Kanzonol C improve antimicrobial potency but reduce metabolic stability .
Therapeutic Potential: this compound: Suitable for topical anti-inflammatory applications due to high GI absorption and low BBB penetration . Kanzonol E: A candidate for diabetes management via α-amylase/glucosidase inhibition .
Toxicity Concerns: this compound’s carcinogenic and hepatotoxic risks necessitate structural optimization for clinical use . Kanzonol C and W show safer profiles but require in vivo validation .
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